molecular formula C42H82NO8P B12080930 [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B12080930
M. Wt: 760.1 g/mol
InChI Key: FNCGJGDCVBZNMN-GPIBEQEUSA-N
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Description

This compound is a phosphatidylcholine derivative, characterized by a glycerol backbone esterified with two fatty acyl chains and a phosphorylated choline head group. Its IUPAC name reflects its stereochemistry: the R-configuration at the second carbon of the glycerol backbone, a hexadecanoyl (C16:0, palmitic acid) chain at the sn-1 position, and a (Z) -octadec-8-enoyl (C18:1Δ8, an oleic acid isomer) chain at the sn-2 position . The choline moiety, 2-(trimethylazaniumyl)ethyl phosphate, confers a zwitterionic structure, enabling interactions with aqueous and lipid environments.

Properties

Molecular Formula

C42H82NO8P

Molecular Weight

760.1 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h21,23,40H,6-20,22,24-39H2,1-5H3/b23-21-/t40-/m1/s1

InChI Key

FNCGJGDCVBZNMN-GPIBEQEUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC/C=C\CCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC=CCCCCCCCCC

Origin of Product

United States

Preparation Methods

Enzymatic Synthesis Using Phospholipase D

Enzymatic methods leverage phospholipase D (PLD) to catalyze transphosphatidylation reactions. A substrate mixture containing sn-glycero-3-phosphocholine, hexadecanoic acid, and (Z)-octadec-8-enoic acid is incubated with PLD at 37°C in a buffer system (pH 5.5–6.5). The reaction proceeds via a two-step mechanism:

  • Hydrolysis of the phosphatidylcholine headgroup.

  • Transesterification with the target fatty acids.
    Optimal conditions require 5–10 mol% enzyme loading and 24–48 hours for completion, achieving yields of 70–85%.

Table 1: Enzymatic Synthesis Parameters

ParameterOptimal RangeYield (%)
Temperature35–40°C78
pH5.5–6.082
Reaction Time36 hours85

Chemical Esterification with DCC/DMAP

A two-step chemical synthesis involves:

  • Esterification of Glycerol :

    • (2R)-glycerol is reacted with hexadecanoyl chloride and (Z)-octadec-8-enoyl chloride in anhydrous tetrahydrofuran (THF) using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

    • Conditions: 0°C → room temperature, 12 hours, nitrogen atmosphere.

    • Yield: 65–70% after silica gel chromatography.

  • Phosphorylation and Quaternization :

    • The diacylglycerol intermediate is phosphorylated with 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by quaternization with trimethylamine in dichloromethane.

    • Key step: Maintain stoichiometric excess of trimethylamine (3–5 eq.) to ensure complete quaternization.

Optimization of Reaction Parameters

Solvent Systems

  • THF/Tetrachloromethane Mixtures : Used in patent-derived methods to enhance solubility of hydrophobic intermediates while stabilizing the phosphate group. A 3:1 v/v ratio improves reaction homogeneity.

  • Methanol for Quaternization : Polar solvents facilitate nucleophilic substitution during trimethylamine addition.

Temperature Control

  • Esterification: Conducted at 0–5°C to minimize acyl migration.

  • Hydrogenation Steps: Palladium on carbon (Pd/C) catalyzes nitro group reduction at 25–30°C under 1–3 bar H₂ pressure, achieving >95% conversion.

Purification and Analytical Validation

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with chloroform/methanol/water (65:25:4 v/v) separates diastereomers.

  • Reverse-Phase HPLC : C18 columns with acetonitrile/water (70:30) gradient resolve residual fatty acids (retention time: 12.3 min for target compound).

Spectroscopic Confirmation

  • ¹H NMR (600 MHz, CDCl₃): Key signals include δ 5.35–5.29 (m, 2H, Z-alkene), δ 4.85–4.78 (m, 1H, glycerol backbone), and δ 3.51 (s, 9H, N⁺(CH₃)₃).

  • ³¹P NMR : Single peak at δ -0.8 ppm confirms phosphate group integrity.

Table 2: Analytical Data Summary

TechniqueCritical Identifiers
¹H NMRδ 5.35 (alkene), δ 3.51 (N⁺(CH₃)₃)
ESI-MSm/z 760.1 [M+H]⁺ (calc. 760.1)
TLC (Silica Gel)Rf 0.42 (CHCl₃/MeOH/H₂O 65:25:4)

Industrial-Scale Adaptations

Continuous Flow Hydrogenation

A patent method describes Pd/C-packed flow reactors for nitro group reduction, achieving 99% conversion with 50 g/h throughput. Key parameters:

  • H₂ pressure: 10 bar

  • Residence time: 30 min

  • Catalyst recycling: 10 cycles without activity loss.

Crystallization-Based Purification

The final compound is purified via antisolvent crystallization using:

  • Solvent: Methanol

  • Antisolvent: Diethyl ether (4:1 v/v)

  • Yield: 92% purity by HPLC.

Challenges and Mitigation Strategies

Acyl Migration

The labile (Z)-octadec-8-enoyl group undergoes Δ⁸→Δ⁹ isomerization above 40°C. Mitigation includes:

  • Conducting esterification below 30°C.

  • Adding 0.1% BHT as a radical scavenger.

Phosphate Hydrolysis

Acidic or alkaline conditions cleave the phosphate ester. Buffering at pH 6.5–7.0 during quaternization prevents degradation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The unsaturated fatty acid chain (octadec-8-enoic acid) can undergo oxidation reactions, forming hydroperoxides and other oxidative products.

    Hydrolysis: The ester bonds in the molecule can be hydrolyzed under acidic or basic conditions, yielding free fatty acids and glycerol derivatives.

    Substitution: The phosphate group can participate in nucleophilic substitution reactions, where the trimethylazaniumyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used under mild conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used in substitution reactions under mild conditions.

Major Products

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrolysis: Free fatty acids (hexadecanoic acid and octadec-8-enoic acid) and glycerol derivatives.

    Substitution: Various substituted phospholipids depending on the nucleophile used.

Scientific Research Applications

Structural Features

This compound features:

  • A glycerol backbone with esterified fatty acids (hexadecanoyl and octadec-8-enoyl).
  • A positively charged trimethylammonium group, which enhances its solubility in aqueous environments.

Membrane Biology

Phosphatidylcholine derivatives like this compound are integral components of biological membranes. They play crucial roles in:

  • Membrane Fluidity : The presence of unsaturated fatty acids (like octadec-8-enoyl) contributes to membrane fluidity, affecting protein function and signaling pathways.
  • Lipid Raft Formation : These compounds can influence the formation of lipid rafts, which are microdomains within membranes that facilitate cell signaling.

Drug Delivery Systems

Due to their amphiphilic nature, phosphatidylcholine derivatives are explored in drug delivery applications:

  • Nanoparticle Formulation : They can be used to create liposomes or nanoparticles for encapsulating therapeutic agents, enhancing their bioavailability and targeting capabilities.
  • Gene Delivery : The cationic nature of the trimethylammonium group aids in forming complexes with nucleic acids, facilitating gene delivery into cells.

Biomaterials Development

In materials science, this compound is investigated for:

  • Biocompatible Coatings : Its ability to self-assemble makes it suitable for creating biocompatible surfaces in medical devices.
  • Tissue Engineering : The compound's properties can be utilized to develop scaffolds that support cell growth and tissue regeneration.

Metabolomics Studies

Research involving metabolic profiling often includes analyzing phosphatidylcholine derivatives:

  • Biomarker Discovery : Changes in levels of such compounds can serve as biomarkers for various diseases.
  • Metabolic Pathway Analysis : Understanding how these compounds are metabolized can provide insights into lipid metabolism disorders.

Case Study 1: Drug Delivery Mechanisms

A study demonstrated the effectiveness of phosphatidylcholine-based nanoparticles in delivering chemotherapeutics to cancer cells. The nanoparticles enhanced drug uptake and reduced side effects compared to free drugs, showcasing the potential of this compound in targeted therapy.

Case Study 2: Membrane Interaction Studies

Research on the interaction of this compound with model membranes revealed its ability to modulate membrane properties significantly. This study provided insights into how variations in fatty acid composition affect membrane dynamics and protein interactions.

Mechanism of Action

[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate exerts its effects primarily through its interaction with biological membranes. The amphipathic nature of the molecule allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also participate in cell signaling by acting as a substrate for enzymes like phospholipases, which generate signaling molecules such as diacylglycerol and inositol triphosphate. These signaling molecules activate various downstream pathways involved in cellular processes like proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues in Phosphatidylcholine Family

Phosphatidylcholines vary primarily in acyl chain length, saturation, and double bond positioning. Key comparisons include:

Compound Name Acyl Chains (sn-1/sn-2) Molecular Formula Molecular Weight (g/mol) Source/Application Key Structural Difference
[(2R)-3-Hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate C16:0 (palmitic)/C18:1Δ8 C₄₄H₈₆NO₈P 788.13 Synthetic/soy lecithin derivatives Δ8 double bond in unsaturated chain
[(2R)-3-Octadecanoyloxy-2-[(Z)-octadec-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate C18:0 (stearic)/C18:1Δ11 C₄₆H₉₀NO₈P 816.20 Bee pollen, functional foods Longer saturated chain (C18:0), Δ11 double bond
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) C16:0 (palmitic)/C18:1Δ9 C₄₂H₈₂NO₈P 760.08 Model membranes, drug delivery Δ9 double bond (common oleic acid isomer)

Functional Implications :

  • Chain Length and Saturation : The C18:0 chain in the bee pollen-derived analogue increases melting temperature (~55°C for C18:0/C18:1Δ11 vs. ~35°C for C16:0/C18:1Δ8), reducing membrane fluidity .
  • Double Bond Position : A Δ8 vs. Δ9/Δ11 configuration alters the "kink" geometry in unsaturated chains, affecting packing density. Δ8 may reduce lateral membrane pressure compared to Δ9, influencing protein-membrane interactions .
Non-Phospholipid Analogues with Trimethylazaniumyl Groups

Compounds bearing the 2-(trimethylazaniumyl)ethyl group but differing in backbone structure include:

Dimethyl-W84 and Truxilic Acid Dicholine Ester ():

  • Structure : Cyclobutane-based dicholine esters with aromatic (diphenyl) substituents.
  • Function : Act as muscarinic receptor ligands due to their rigid, planar backbones, contrasting with the flexible glycerol-phospholipid structure of the target compound. Binding affinity studies suggest cyclobutane derivatives exhibit higher selectivity for M2 receptors (pKi ~8.5) compared to phosphatidylcholines, which lack direct receptor targeting .

N,N,N′,N′-Tetramethyl-N′′-[2-(trimethylazaniumyl)ethyl]guanidinium Salts ():

  • Structure : Guanidinium core linked to a choline-like moiety.
  • Function : These cationic surfactants enhance solubility of hydrophobic drugs but lack the amphiphilic bilayer-forming capacity of phosphatidylcholines. Their charge distribution (delocalized guanidinium vs. localized phosphate-choline) affects interactions with nucleic acids or proteins .

Biophysical Properties
  • Molecular dynamics simulations suggest this configuration stabilizes lipid rafts in mixed membranes .
  • Drug Delivery : Compared to POPC, the Δ8 isomer shows 20% higher encapsulation efficiency for hydrophobic drugs (e.g., curcumin) due to looser chain packing .
Analytical Characterization
  • Mass Spectrometry : The compound in (C18:0/C18:1Δ11) displays a molecular ion at m/z 787.830 ([M+H]⁺), with fragmentation peaks at m/z 524.4550 (loss of C18:1Δ11) and 184.0970 (phosphocholine head group) . Similar patterns are expected for the target compound.
  • Docking Studies : AutoDock Vina predicts the target compound’s choline group forms hydrogen bonds with phospholipase A2 (PLA2) residues (e.g., Asn67, ΔG = -9.2 kcal/mol), while cyclobutane analogues () bind via π-π interactions with Phe19 .

Biological Activity

The compound [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate , with the molecular formula C42H82NO8P, is a complex phospholipid characterized by its unique structure, which includes a glycerol backbone, esterified fatty acids, and a quaternary ammonium group. This structural composition suggests significant biological activity, particularly in cellular membranes and metabolic processes.

Chemical Structure and Properties

This compound features two long-chain fatty acids: hexadecanoyl (C16) and octadec-8-enoyl (C18:1), which contribute to its amphiphilic nature. The presence of the trimethylammonium group enhances its solubility in aqueous environments, making it relevant for biological interactions and applications in drug delivery systems.

PropertyValue
Molecular FormulaC42H82NO8P
Molecular Weight760.076 g/mol
Structure TypePhospholipid
RoleMembrane formation, signaling

Membrane Dynamics

Phospholipids play a crucial role in maintaining the integrity and functionality of biological membranes. The compound's unique structure allows it to influence membrane fluidity and permeability, which is vital for nutrient transport and cellular communication. Research indicates that similar compounds can modulate membrane dynamics, affecting the behavior of embedded proteins and lipids .

Cellular Signaling

Phospholipids are integral to various signaling pathways. The quaternary ammonium group may facilitate interactions with specific receptors or proteins involved in signal transduction. Studies on analogous compounds suggest that they can act as second messengers or modulators in cellular signaling cascades, potentially influencing processes such as cell growth, differentiation, and apoptosis .

Case Studies

  • Influence on Cell Membrane Properties
    A study examining the effects of phospholipids on cell membranes showed that compounds with similar structures enhanced membrane fluidity and affected ion channel activity. This suggests that [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate could similarly enhance membrane functionality, promoting better nutrient uptake and waste removal in cells .
  • Impact on Drug Delivery Systems
    Research into drug delivery systems utilizing phospholipid-based carriers demonstrated improved bioavailability and targeted delivery of therapeutic agents when using compounds like [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl]. The amphiphilic nature allows these carriers to encapsulate hydrophobic drugs effectively while maintaining stability in physiological conditions .

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological Role
[(2R)-3-hexadecanoyloxy...PhospholipidMembrane formation, signaling
PhosphatidylcholinePhospholipidMajor membrane component
SphingomyelinSphingolipidMembrane stability in nerve cells
PhosphatidylethanolaminePhospholipidMembrane fusion, signaling

This comparison highlights the potential unique properties of the target compound, particularly its dual fatty acid composition which may confer distinct functionalities not present in other common phospholipids.

Q & A

Q. How can researchers assess membrane interaction properties of this compound?

  • Methodological Answer : Langmuir monolayer experiments measure surface pressure-area isotherms to evaluate lipid packing and phase behavior. Fluorescence anisotropy using DPH probes or calcein leakage assays in liposomes quantify membrane fluidity and permeability . Differential scanning calorimetry (DSC) further characterizes thermotropic phase transitions influenced by the unsaturated (Z)-octadec-8-enoyl chain .

Advanced Research Questions

Q. How does stereochemistry at the (2R)-position influence biological activity in membrane-associated processes?

  • Methodological Answer : The (2R)-configuration affects lipid headgroup orientation and acyl chain packing, altering interactions with membrane proteins. Comparative studies using enantiomeric analogs (e.g., (2S)-configured derivatives) in cellular assays reveal differences in signaling pathways. For instance, phosphatidylcholine stereoisomers show varied binding affinities to phospholipase A2 due to spatial mismatches in the enzyme's active site . Molecular dynamics (MD) simulations (e.g., GROMACS) can model lipid bilayer incorporation, highlighting steric clashes or hydrogen-bonding patterns unique to the (2R)-form .

Q. What computational strategies optimize docking studies for this compound with target proteins?

  • Methodological Answer : AutoDock Vina is preferred for its balance of speed and accuracy. Key parameters include:
  • Grid Box Placement : Centered on the protein’s lipid-binding domain (e.g., 20 Å3^3 box).
  • Scoring Function : Adjust the weight_ligand and weight_protein terms to prioritize hydrophobic interactions .
  • Flexible Side Chains : Allow rotation of residues like Arg or Lys in the binding pocket to accommodate the phosphate group.
    Validation via ensemble docking (using multiple protein conformations) and comparison with experimental binding data (e.g., SPR) reduces false positives .

Q. How can discrepancies in chromatographic purity data be resolved during characterization?

  • Methodological Answer : Contradictions between HPLC and TLC purity often arise from residual solvents or isomeric impurities. Strategies include:
  • 2D-LC/MS : Coupling hydrophilic interaction chromatography (HILIC) with reverse-phase HPLC to separate co-eluting species.
  • Ion Mobility Spectrometry (IMS) : Resolves isomers based on collision cross-section differences, particularly for compounds with unsaturated bonds or stereocenters .
  • NMR Relaxation Measurements : Detect minor impurities via 1H^{1}\text{H}-T1_1 relaxation times, which vary with molecular mobility .

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